2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide
Description
2-(4-Fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide is a synthetic small molecule characterized by a quinoline core substituted with an imidazole moiety at the 2-position and an acetamide group at the 8-position. The acetamide nitrogen is further linked to a 4-fluorophenyl ring. This structural architecture integrates pharmacologically relevant motifs:
- Quinoline: Known for its role in metal coordination and biological activity (e.g., antimalarial, anticancer) .
- Imidazole: Enhances solubility and participates in hydrogen bonding, often critical for enzyme inhibition or receptor binding .
The compound’s synthesis likely involves coupling a 2-(1H-imidazol-1-yl)quinolin-8-amine derivative with a 2-(4-fluorophenyl)acetyl chloride intermediate, analogous to methods described for related N-(substituted phenyl)acetamides .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-imidazol-1-ylquinolin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-16-7-4-14(5-8-16)12-19(26)23-17-3-1-2-15-6-9-18(24-20(15)17)25-11-10-22-13-25/h1-11,13H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVURBCYSTVAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)F)N=C(C=C2)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Quinoline-based compounds (e.g., the target compound and ) exhibit metal-binding properties, whereas benzothiazole derivatives () prioritize antimicrobial activity due to enhanced membrane penetration.
- Substituent Position : The 8-acetamide group in the target compound contrasts with 8-hydroxy substitution in , which significantly alters solubility and hydrogen-bonding capacity.
- Fluorophenyl vs. Other Aryl Groups : Fluorophenyl enhances metabolic stability compared to bromo- or methoxyphenyl groups (e.g., ), but may reduce π-π stacking interactions in enzyme active sites.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s acetamide group likely forms intermolecular N–H···O bonds, as seen in N-(4-fluorophenyl)acetamide derivatives , stabilizing crystal packing.
- Lipophilicity: Fluorine substitution increases logP compared to non-fluorinated analogues (e.g., ), favoring blood-brain barrier penetration.
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